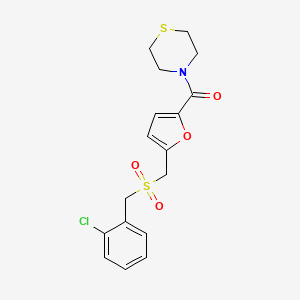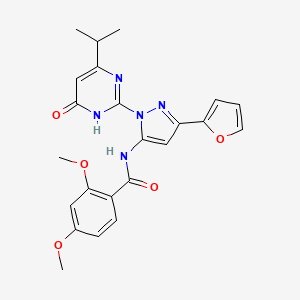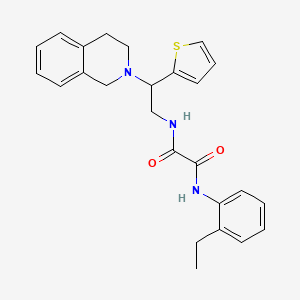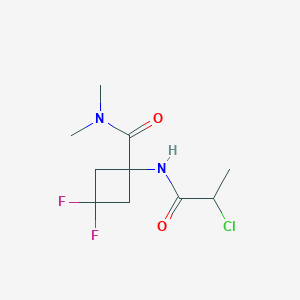![molecular formula C14H10Cl2FNO B2385212 4-Chlor-2-{(E)-[(3-Chlor-4-fluorbenzyl)imino]methyl}phenol CAS No. 1232822-10-4](/img/structure/B2385212.png)
4-Chlor-2-{(E)-[(3-Chlor-4-fluorbenzyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol” is a Schiff base ligand . It has a molecular formula of C14H10Cl2FNO and a molecular weight of 298.14 .
Synthesis Analysis
This compound is synthesized in a methanolic medium. The Schiff base is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield of the synthesis process was reported to be 73.91% .Molecular Structure Analysis
The molecular structure of this compound includes “O” and “N” donor atoms of the Schiff base ligand that participate in coordination with metal (II) ions . This results in a six-coordinated octahedral geometry for all these complexes .Chemical Reactions Analysis
The Schiff base ligand forms complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) in a methanolic medium . The metal complexes formed have the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, or Zn .Physical And Chemical Properties Analysis
The compound is brown in color . Its melting point is greater than 350°C . The molar conductance of the compound is 16 Ohm^-1 cm^2 mol^-1 .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische (NLO) Einkristalle
- Charakterisierung:
Antikrebsmittelbindungsstudien
- Wechselwirkung mit Rinderserumalbumin (BSA):
DNA-Wechselwirkung
- Zn(II)-Komplex von 4Cl2NA:
Schiff-Base-Komplexe
- Metallkomplexe von Schiff-Basen:
Wirkmechanismus
The mechanism of action of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol is not well understood. However, it is believed that 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol binds to proteins and DNA through hydrogen bonding and electrostatic interactions. This binding leads to the formation of complexes which can then be used for a variety of purposes, such as the detection of proteins and DNA or the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol are not well understood. However, it is believed that 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol may have some anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to be effective at inhibiting the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in a variety of solvents. Additionally, it is relatively stable, making it suitable for use in a variety of applications. However, 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of strong acids or bases.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol. These include the development of new methods for the synthesis of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol, the exploration of its potential anti-inflammatory and anti-oxidant properties, and the use of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol as a fluorescent probe for the detection of proteins and DNA. Additionally, research could be done to explore the potential of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol as a catalyst for the synthesis of polymers or other organic compounds. Finally, research could be done to further explore the mechanism of action of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol and to develop new methods for its use in laboratory experiments.
Synthesemethoden
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluorobenzaldehyde with 2-chloro-4-methylphenol in the presence of a base catalyst. The reaction is carried out in an aqueous solution at a temperature of 40°C. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAWIDPOYEKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)

![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)
![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)



![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)


![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

